
p-Phenetidine-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C8H7D5ClNO and a molecular weight of 178.67 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Phenetidine-d5 Hydrochloride involves the deuteration of p-Phenetidine. One common method includes the reaction of p-Phenetidine with deuterated ethyl iodide in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt . The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Deuterated solvents such as D2O or CDCl3
Reagents: Deuterated ethyl iodide, base (e.g., NaOH), hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using deuterated reagents in large quantities
Purification: Techniques such as recrystallization and chromatography to ensure high purity
Quality Control: Analytical methods like NMR and mass spectrometry to confirm the deuteration level and purity
Chemical Reactions Analysis
Types of Reactions
p-Phenetidine-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Forms corresponding quinones or nitroso compounds
Reduction: Converts to aniline derivatives
Substitution: Reacts with electrophiles to form substituted derivatives
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products
Oxidation: Quinones, nitroso compounds
Reduction: Aniline derivatives
Substitution: Alkylated or acylated phenetidine derivatives
Scientific Research Applications
p-Phenetidine-d5 Hydrochloride is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR studies to investigate reaction mechanisms and kinetics
Biology: In proteomics research to study protein-ligand interactions
Medicine: As a reference standard in pharmacokinetic studies
Industry: In the synthesis of deuterated drugs and intermediates
Mechanism of Action
The mechanism of action of p-Phenetidine-d5 Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes involved in metabolic pathways. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
p-Phenetidine: Non-deuterated form with similar chemical properties but different isotopic composition
Phenacetin: An analgesic and antipyretic drug, structurally related to p-Phenetidine
Ethoxyquin: A preservative and antioxidant, also derived from p-Phenetidine
Uniqueness
p-Phenetidine-d5 Hydrochloride is unique due to its deuterium labeling, which makes it valuable in research applications requiring isotopic differentiation. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds .
Properties
CAS No. |
1794754-45-2 |
|---|---|
Molecular Formula |
C8H12ClNO |
Molecular Weight |
178.671 |
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethoxy)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6H,2,9H2,1H3;1H/i1D3,2D2; |
InChI Key |
JVWYCUBGJVOEIZ-LUIAAVAXSA-N |
SMILES |
CCOC1=CC=C(C=C1)N.Cl |
Synonyms |
4-(Ethoxy-d5)benzenamine Hydrochloride; 1-Amino-4-(ethoxy-d5)benzene Hydrochloride; 4-Aminophenetole-d5 Hydrochloride; 4-Ethoxyaniline-d5 Hydrochloride; 4-(Ethoxy-d5)benzenamine Hydrochloride; 4-(Ethoxy-d5)phenylamine Hydrochloride; NSC 3116-d5 Hydro |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


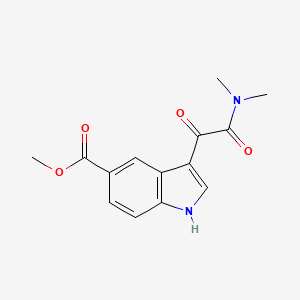
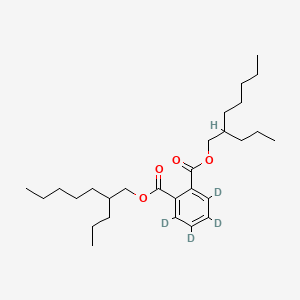
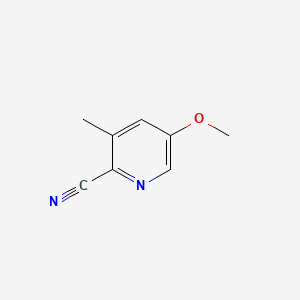
![(2Z,5E)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate](/img/structure/B585403.png)


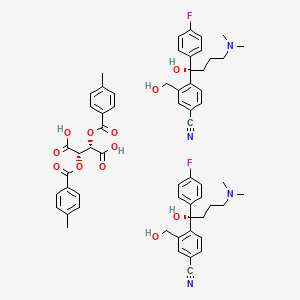
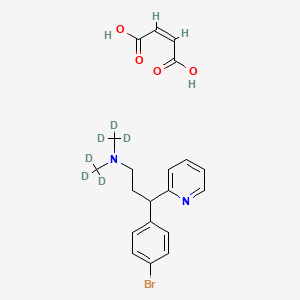
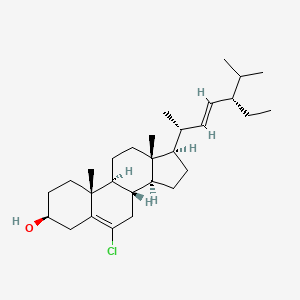
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)
